REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[H][H].C(OCC)(=O)C.CCCCCC>C(O)C.[OH-].[NH4+].[Ni]>[NH2:5][CH2:4][C:3]1[CH:6]=[C:7]([C:10]([F:12])([F:13])[F:11])[CH:8]=[CH:9][C:2]=1[NH2:1] |f:2.3,5.6|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
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NC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
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25 g
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
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Details
|
The contents were filtered through Celite
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Type
|
WASH
|
Details
|
washed with ether
|
Type
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CONCENTRATION
|
Details
|
concentrated to 37 g black oil
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Type
|
CUSTOM
|
Details
|
The oil was chromatographed on a Biotage 75L cartridge with methanol/methylene chloride and ammonium hydroxide/methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=CC(=C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |